Anti-inflammatory agent 74

Interleukin-6 Cytokine Inhibition ELISA

Anti-inflammatory agent 74 (B5) addresses the critical need for a robust, quantitative IL-6 inhibitor in acute lung injury (ALI) research. Natural forsythin shows only weak IL-6 suppression; this optimized derivative delivers a 7.5-fold potency increase (91.79% inhibition at 25 µM). - IL-6 IC50: 4.93 µM; NO IC50: 10.88 µM - precise, reproducible dual-inhibition in RAW264.7 macrophages. - Most active compound among 27 derivatives; validated in vivo in LPS-induced ALI mice, reducing IL-6, TNF-α, COX-2, and iNOS. - Available in standard pack sizes (10-250 mg) with custom synthesis and bulk options upon request.

Molecular Formula C41H51NO14
Molecular Weight 781.8 g/mol
Cat. No. B12368415
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAnti-inflammatory agent 74
Molecular FormulaC41H51NO14
Molecular Weight781.8 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC(CC1=CC=CC=C1)C(=O)OCC2C(C(C(C(O2)OC3=C(C=C(C=C3)C4C5COC(C5CO4)C6=CC(=C(C=C6)OC)OC)OC)O)O)O
InChIInChI=1S/C41H51NO14/c1-41(2,3)56-40(47)42-27(16-22-10-8-7-9-11-22)38(46)53-21-32-33(43)34(44)35(45)39(55-32)54-29-15-13-24(18-31(29)50-6)37-26-20-51-36(25(26)19-52-37)23-12-14-28(48-4)30(17-23)49-5/h7-15,17-18,25-27,32-37,39,43-45H,16,19-21H2,1-6H3,(H,42,47)/t25-,26-,27-,32+,33+,34-,35+,36-,37+,39-/m0/s1
InChIKeyACEAAPMVQKIKSH-MNWGCEQFSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Anti-inflammatory Agent 74 (B5): ALI Research Tool


Anti-inflammatory agent 74, also designated as compound B5, is a synthetic derivative of the natural lignan forsythin, belonging to a series of novel anti-inflammatory agents developed for the investigation of acute lung injury (ALI) [1]. Its structure is optimized from the parent molecule to enhance biological activity, specifically targeting the suppression of key inflammatory mediators and signaling cascades [1].

Anti-inflammatory Agent 74 (B5) Substitution Rationale


The selection of anti-inflammatory agent 74 (B5) over its natural precursor, forsythin, is not interchangeable due to a stark, quantifiable difference in functional potency. While forsythin provides a baseline of anti-inflammatory activity, compound B5 exhibits a 7.5-fold increase in the capacity to inhibit the release of the critical cytokine Interleukin-6 (IL-6) at an equivalent concentration of 25 µM [1]. This significant enhancement in a primary efficacy metric renders parent forsythin an inadequate substitute for applications where robust IL-6 suppression is required, underscoring the need for the optimized derivative in targeted research models.

Anti-inflammatory Agent 74 (B5) Comparative Evidence


IL-6 Suppression vs. Parent Forsythin

Compound B5 demonstrates significantly enhanced potency compared to its parent molecule, forsythin. At a concentration of 25 µM, B5 achieves an IL-6 release inhibition rate of 91.79%, whereas the parent forsythin achieves a rate of 12.24% under the same conditions, representing a 7.5-fold improvement in efficacy [1].

Interleukin-6 Cytokine Inhibition ELISA

IL-6 Inhibition: B5 vs. Curcumin

The half-maximal inhibitory concentration (IC50) for IL-6 by anti-inflammatory agent 74 (B5) is 4.93 µM [1]. This represents a class-level improvement over common natural anti-inflammatory agents; for instance, curcumin has been reported with an IL-6 IC50 of 22.5 µM in a similar LPS-stimulated RAW264.7 macrophage model, indicating B5 possesses over 4.5-fold higher potency in this assay [2].

Interleukin-6 IC50 Inflammation

NO Inhibition: B5 vs. Curcumin

Anti-inflammatory agent 74 (B5) inhibits Nitric Oxide (NO) production with an IC50 of 10.88 µM in LPS-stimulated RAW264.7 cells [1]. This activity is comparable to that reported for curcumin in a similar assay, where its NO inhibition IC50 was 11.0 ± 0.59 µM, demonstrating B5's equipotent capacity to modulate this key inflammatory mediator [2].

Nitric Oxide IC50 iNOS

Lead Compound in Forsythin Derivative Series

Within a panel of 27 synthesized forsythin derivatives, compound B5 (Anti-inflammatory agent 74) was identified as possessing the strongest anti-inflammatory activity for inhibiting IL-6 release [1]. This intra-class comparison confirms B5 as the lead candidate from this specific optimization campaign.

Structure-Activity Relationship SAR Lead Optimization

In Vivo Efficacy in ALI Mouse Model

The in vitro potency of anti-inflammatory agent 74 (B5) translates to a meaningful in vivo effect. In a mouse model of LPS-induced acute lung injury (ALI), administration of B5 alleviated lung inflammation and inhibited the expression of IL-6, TNF-α, COX-2, and iNOS [1]. This demonstrates a functional bridge between its molecular mechanism and a disease-relevant physiological outcome.

Acute Lung Injury In Vivo Therapeutic Efficacy

Anti-inflammatory Agent 74 (B5) Research Applications


IL-6 Pathways in Acute Lung Injury

Anti-inflammatory agent 74 (B5) is an optimal tool for studies focused on IL-6 signaling in the context of ALI. Its demonstrated 7.5-fold increase in IL-6 suppression potency over its parent compound and its validated in vivo efficacy in an LPS-induced ALI mouse model [1] make it a powerful reagent for dissecting the role of this cytokine in pulmonary inflammation and evaluating downstream effects on the MAPK and NF-κB pathways.

SAR Studies on Forsythin Scaffolds

As the most active compound identified in a 27-member derivative series [1], B5 serves as the definitive reference standard for SAR investigations aimed at further optimizing anti-inflammatory activity within this chemical class. Researchers can use B5 as a benchmark to assess the impact of novel modifications on IL-6 and NO inhibitory potency.

Dual IL-6/NO Inhibition in Macrophages

The compound's defined IC50 values for both IL-6 (4.93 µM) and NO (10.88 µM) [1] allow for precise, quantitative studies in macrophage cell lines like RAW264.7. Its equipotency to curcumin for NO inhibition, coupled with superior IL-6 inhibition, makes B5 a superior alternative for experiments requiring simultaneous, potent suppression of these two key inflammatory mediators.

Preclinical Efficacy in ALI Models

Given its ability to alleviate lung inflammation and reduce key inflammatory markers (IL-6, TNF-α, COX-2, iNOS) in an in vivo ALI model [1], B5 is a validated positive control or lead compound for preclinical drug discovery programs targeting ALI. Its proven in vivo activity reduces the risk associated with progressing compounds that only show promise in vitro.

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